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Cat. No.: B608527

An In-depth Technical Guide for Drug Development
Professionals

This whitepaper provides a comprehensive overview of the discovery, mechanism of action,
preclinical and clinical development of Lesinurad, a selective uric acid reabsorption inhibitor
(SURI). It is intended for researchers, scientists, and professionals involved in the drug
development process.

Introduction: The Challenge of Hyperuricemia and
Gout

Hyperuricemia, an excess of uric acid in the blood, is a primary risk factor for gout, the most
common form of inflammatory arthritis.[1] The condition arises from either the overproduction of
uric acid or, more commonly, its underexcretion by the kidneys.[2] Uric acid is the final product
of purine metabolism, with its production catalyzed by the enzyme xanthine oxidase (XO).[3][4]
Renal excretion handles approximately two-thirds of the daily turnover of uric acid.[3]

Key to renal handling is the Urate Transporter 1 (URAT1), a protein encoded by the SLC22A12
gene, which is responsible for the majority of uric acid reabsorption from the renal tubules back
into circulation.[2][5] Consequently, inhibiting URAT1 presents a compelling therapeutic
strategy for lowering serum uric acid (SUA) levels by promoting its excretion.[6] While xanthine
oxidase inhibitors (XOIs) like allopurinol and febuxostat reduce uric acid production, a
significant number of patients fail to reach target sUA levels with XOI monotherapy,
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necessitating additional treatment options.[5][7] Lesinurad was developed to address this
unmet need.[8]

Discovery and Mechanism of Action

Lesinurad, also known as RDEA594, was identified as a potent and selective URAT1 inhibitor.
[1][9] Its development was spurred by the observation that a metabolite of another compound
in development led to an unexpected decrease in sUA levels, pointing towards an effect on
renal urate handling.[1] Lesinurad acts by inhibiting URAT1, which is located on the apical
membrane of proximal tubule cells in the kidney.[10][11][12] This inhibition blocks the
reabsorption of uric acid from the urine, thereby increasing its renal excretion and lowering sUA
levels.[7][10]

In addition to URAT1, Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another
transporter implicated in uric acid reabsorption and associated with diuretic-induced
hyperuricemia.[5][10][13] Importantly, Lesinurad is selective and does not significantly inhibit
OAT1 or OAT3 at clinical concentrations, which is a key differentiator from older uricosuric
agents like probenecid and is associated with a lower risk of certain drug-drug interactions.[1]
[2] This dual-mechanism approach, when combined with an XOlI, targets both the production
and excretion of uric acid, providing a more effective means of lowering sUA.[2][7]
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} caption: "High-level workflow of Lesinurad's discovery and development.”

Preclinical Development
In Vitro Activity

The inhibitory activity of Lesinurad was characterized in cell-based assays. In HEK293 cells
highly expressing human URAT1 (hURAT1), racemic Lesinurad demonstrated a potent
inhibitory effect. Further investigation revealed that Lesinurad exists as stable atropisomers,
with the (+)-isomer showing significantly higher potency.[8]
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Compound hURAT1 IC50 (pM)
(+)-Lesinurad 4.4[8]

(-)-Lesinurad 15.1[8]

(¢)-Lesinurad (racemic) 7.3-9.6[8]

Table 1: In Vitro Inhibitory Potency of Lesinurad
Atropisomers against hURAT1.

Experimental Protocol: URAT1 Inhibition Assay

A common method for assessing URAT1 inhibition involves using a stable cell line, such as
HEK293 or MDCK-II, engineered to overexpress the hURAT1 transporter.[8][14][15]

Cell Culture: The hURAT1-expressing cells are cultured in appropriate media and seeded
into 96-well plates.[15]

Compound Preparation: Test compounds, such as Lesinurad, are serially diluted to various
concentrations in a suitable buffer (e.g., Hank's Balanced Salt Solution).[15]

Uptake Inhibition: The cells are washed and then incubated with the test compounds for a
defined period at room temperature.[15]

Radiolabeled Substrate Addition: A solution containing a radiolabeled substrate, typically
[14C]-uric acid, is added to initiate the uptake reaction.[3]

Incubation and Termination: The cells are incubated for a specific time (e.g., 1 hour) to allow
for substrate transport. The uptake is then terminated by washing the cells rapidly with ice-
cold buffer to remove the extracellular substrate.[15]

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a
scintillation counter.

Data Analysis: The percentage of inhibition at each compound concentration is calculated
relative to a vehicle control. The IC50 value, the concentration at which 50% of the
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transporter activity is inhibited, is then determined by fitting the data to a dose-response
curve.[8]

Clinical Development

Lesinurad underwent a comprehensive clinical development program, including Phase |, Il, and
1l trials, to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profile.[16][17]
[18]

Pharmacokinetics and Pharmacodynamics

Studies in healthy male volunteers showed that Lesinurad is rapidly absorbed following oral
administration, with peak plasma concentrations (Tmax) reached within 1 to 4 hours.[10][16]
The drug is a low-clearance compound and is highly bound to plasma proteins (>98%),
primarily aloumin.[10][16] Its biological half-life is approximately five hours.[10] Metabolism
occurs mainly via the liver enzyme CYP2C9.[10][19]

Pharmacodynamic studies demonstrated a dose-dependent reduction in sUA and a
corresponding increase in the fractional excretion of uric acid (FEUA).[1][16] A 400 mg dose
resulted in a 35% reduction in SUA at 24 hours post-dose.[16] The half-maximal effective
concentration (EC50) of plasma Lesinurad on FEUA was found to be 13 uM.[20]

Parameter Value

Tmax (Time to Peak Concentration) 1 - 4 hours[10][16]

Plasma Protein Binding >98% (mainly albumin)[10]
Terminal Half-life (t1/2) ~5 hours[10]

Primary Metabolism Route CYP2C9[10][19]

Absolute Bioavailability ~100%[19]

Excretion ~63% urine, ~32% feces[10]

Table 2: Summary of Lesinurad

Pharmacokinetic Properties in Humans.
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} caption: "Mechanism of Lesinurad in the renal proximal tubule."

Phase Ill Clinical Trials

The efficacy and safety of Lesinurad as an add-on therapy were primarily established in three
pivotal Phase lll trials: CLEAR 1, CLEAR 2, and CRYSTAL.[2][17] These studies evaluated
Lesinurad in combination with an XOI (allopurinol or febuxostat) in patients with gout who had
not achieved target sUA levels on XOIl monotherapy.[17][18]

Experimental Protocol: Phase Il Trial Design (CLEAR 1 Example)

o Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled trial.
[21][22]

o Patient Population: Patients (n=603) aged 18-85 with gout, a baseline sUA >6.5 mg/dL
despite being on a stable allopurinol dose (=300 mg/day, or 2200 mg/day for moderate renal
impairment), and at least two gout flares in the past year.[18][21]

e Randomization: Patients were randomized into three arms:
o Lesinurad 200 mg once daily + allopurinol[21]
o Lesinurad 400 mg once daily + allopurinol[21]
o Placebo + allopurinol[21]

e Primary Endpoint: The proportion of patients achieving the target sUA level of <6.0 mg/dL by
month 6.[18][21]

e Secondary Endpoints: Included assessments of gout flare rates and the resolution of tophi
(deposits of uric acid crystals).[21]

o Safety Assessment: Monitored treatment-emergent adverse events (TEAES), with a focus on
renal-related events and serum creatinine levels.[21]
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} caption: "Simplified logical flow of a Lesinurad Phase llI trial."

Efficacy Results Across the Phase Il program, Lesinurad in combination with an XOI
demonstrated superior efficacy in lowering SUA compared to XOI therapy alone.[7][23]

Trial (Endpoint:

Lesinurad 200mg + Lesinurad 400mg + Placebo +
sUA <6.0 mg/dL at

Allopurinol Allopurinol Allopurinol
Month 6)
54.2% (p < 0.0001) 59.2% (p < 0.0001)
CLEAR 1 27.9%[22]
[22] [22]
CLEAR 2 55.0% (p < 0.0001) 61.0% (p < 0.0001) 23.0%

Table 3: Primary
Endpoint Achievement
in CLEAR 1 & 2 Trials.

In the CRYSTAL study of patients with tophaceous gout, the combination of Lesinurad 400 mg
with febuxostat was superior to febuxostat alone in achieving the sUA target of <5.0 mg/dL at
month 6 (76.1% vs 46.8%).[7] The 200 mg dose in combination with febuxostat did not meet
statistical significance at month 6 but was superior at other time points.[7][17] The combination
therapy also led to a greater reduction in the total area of target tophi by month 12 compared to
febuxostat alone.[7]

Safety Profile The safety profile of the approved 200 mg dose of Lesinurad in combination with
an XOI was generally comparable to that of the XOI alone.[18] However, the 400 mg dose was
associated with a higher incidence of renal-related adverse events, including elevations in
serum creatinine.[21] A trial of Lesinurad 400 mg as a monotherapy was terminated due to a
high incidence of renal-related adverse events, underscoring that Lesinurad should not be used
alone.[24][25]

Conclusion
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The development of Lesinurad represents a targeted, mechanism-based approach to treating
hyperuricemia in patients with gout. By selectively inhibiting the URAT1 transporter, Lesinurad
effectively increases the renal excretion of uric acid. Extensive preclinical and clinical studies
have defined its pharmacokinetic profile and demonstrated its efficacy in lowering sUA levels
when used as an adjunct to xanthine oxidase inhibitors. The data from the Phase llI clinical
program established the 200 mg once-daily dose as offering a favorable benefit-risk profile for
patients who are unable to achieve their sUA target with an XOI alone. This technical guide
summarizes the key data and methodologies that underpinned the successful development of
this novel uricosuric agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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